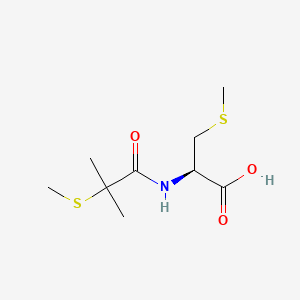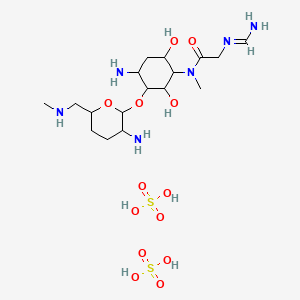
Istamycin A3 disulfate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Istamycin A3 disulfate trihydrate is a member of the aminoglycoside antibiotics, which are known for their potent antibacterial properties. This compound is derived from the bacterium Streptomyces tenjimariensis and is characterized by its unique structure that includes a core aminocyclitol moiety and various unusual sugars .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Istamycin A3 disulfate trihydrate is typically produced through fermentation processes involving Streptomyces tenjimariensis. The fermentation medium often contains starch as the carbon source and soy bean meal as the nitrogen source. The production can be influenced by the addition of specific chemicals such as palmitate, which has been shown to double the production yield .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The optimization of fermentation conditions, including the type and concentration of nutrients, temperature, and pH, is crucial for maximizing yield. The compound is then extracted and purified from the fermentation broth using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Istamycin A3 disulfate trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .
Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced antibacterial activity or reduced side effects. These derivatives are crucial for developing new antibiotics to combat resistant bacterial strains .
Wissenschaftliche Forschungsanwendungen
Istamycin A3 disulfate trihydrate has a wide range of applications in scientific research. In chemistry, it is used to study the synthesis and modification of aminoglycoside antibiotics. In biology, it serves as a tool to investigate bacterial ribosomal RNA interactions and protein synthesis inhibition. In medicine, it is explored for its potential to treat bacterial infections, especially those caused by resistant strains. Additionally, it has industrial applications in the production of various antibiotics and as a model compound for developing new antibacterial agents .
Wirkmechanismus
The mechanism of action of Istamycin A3 disulfate trihydrate involves binding to bacterial ribosomal RNA, which inhibits protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The compound targets specific sites on the ribosomal RNA, preventing the formation of functional proteins necessary for bacterial survival .
Vergleich Mit ähnlichen Verbindungen
Istamycin A3 disulfate trihydrate is structurally similar to other aminoglycoside antibiotics such as kanamycin, gentamicin, and neomycin. it is unique in its specific sugar attachments and amino functionalities, which contribute to its distinct antibacterial properties. Similar compounds include:
- Kanamycin
- Gentamicin
- Neomycin
- Fortimicin A
- Sporaricin A
These compounds share a core aminocyclitol moiety but differ in their sugar attachments and functional groups, leading to variations in their antibacterial activity and spectrum.
Eigenschaften
CAS-Nummer |
77312-58-4 |
|---|---|
Molekularformel |
C17H38N6O13S2 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid |
InChI |
InChI=1S/C17H34N6O5.2H2O4S/c1-21-6-9-3-4-10(19)17(27-9)28-16-11(20)5-12(24)14(15(16)26)23(2)13(25)7-22-8-18;2*1-5(2,3)4/h8-12,14-17,21,24,26H,3-7,19-20H2,1-2H3,(H2,18,22);2*(H2,1,2,3,4) |
InChI-Schlüssel |
GPXOXDCOBWLING-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


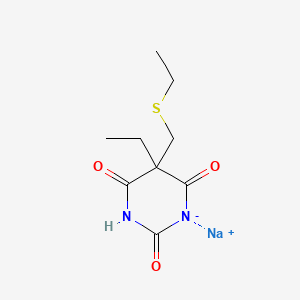
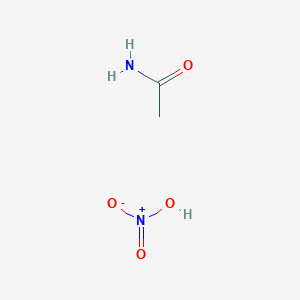
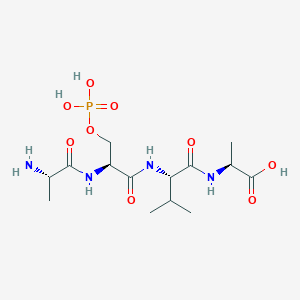
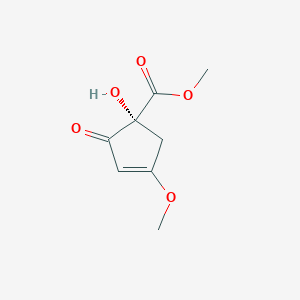
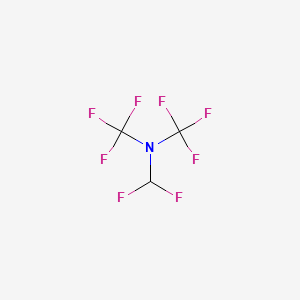
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
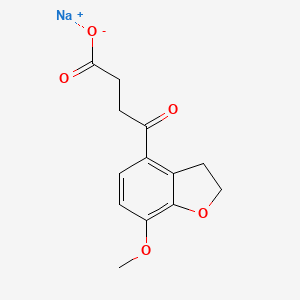
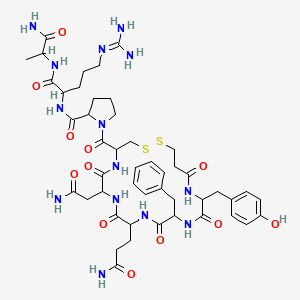
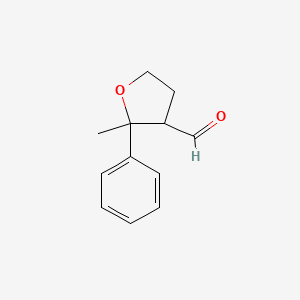
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

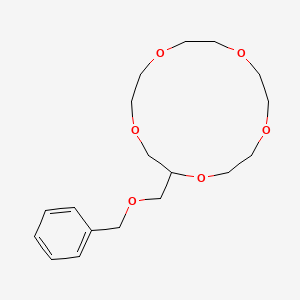
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
